Cas no 1421528-42-8 (N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide)

N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide
- AKOS024537267
- N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide
- F6195-3875
- N-[5-[2-(cyclopentylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
- 1421528-42-8
- VU0535797-1
- N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
-
- インチ: 1S/C19H23N5O2S/c25-17(21-13-5-1-2-6-13)12-24-10-8-14-16(11-24)27-19(22-14)23-18(26)15-7-3-4-9-20-15/h3-4,7,9,13H,1-2,5-6,8,10-12H2,(H,21,25)(H,22,23,26)
- InChIKey: ZBJUOOOTUBIXIO-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2C=CC=CN=2)=O)=NC2=C1CN(CC2)CC(NC1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 385.15724617g/mol
- どういたいしつりょう: 385.15724617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6195-3875-10μmol |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-10mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-15mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-2μmol |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-2mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-4mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-5mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-3mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-20μmol |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-3875-40mg |
N-{5-[(cyclopentylcarbamoyl)methyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide |
1421528-42-8 | 40mg |
$140.0 | 2023-09-09 |
N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamideに関する追加情報
N-{5-(Cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide: A Comprehensive Overview
The compound with CAS No. 1421528-42-8, known as N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials development.
The cyclopentylcarbamoyl group within the molecule contributes to its stability and enhances its ability to form hydrogen bonds. This feature is particularly advantageous in pharmaceutical applications where molecular interactions are critical for drug efficacy. Recent studies have highlighted the role of such groups in improving the bioavailability of drug candidates by optimizing their solubility and permeability properties.
The 1,3thiazolo[5,4-c]pyridine core of the molecule is a heterocyclic structure that imparts aromaticity and electronic versatility. This moiety has been extensively studied for its potential in designing novel antibiotics and anticancer agents. Researchers have demonstrated that such heterocycles can serve as scaffolds for developing molecules with high selectivity and potency against specific biological targets.
The pyridine-2-carboxamide group further enhances the compound's functional versatility. This group is known for its ability to act as a hydrogen bond donor or acceptor, making it suitable for applications in supramolecular chemistry and crystal engineering. Recent advancements in this area have shown how such functional groups can be exploited to design self-assembling materials with tailored properties.
From a synthetic standpoint, the construction of this compound involves a series of intricate steps that require precise control over reaction conditions. The synthesis typically begins with the preparation of the thiazole ring system through a nucleophilic substitution reaction followed by cyclization. The subsequent introduction of the cyclopentylcarbamoyl group involves a carefully optimized amide coupling reaction to ensure high yields and purity.
Recent research has focused on exploring the electronic properties of this compound using advanced computational techniques such as density functional theory (DFT). These studies have revealed that the molecule exhibits favorable electronic characteristics for use in organic electronics. Specifically, the compound has shown potential as a candidate for designing novel semiconducting materials with applications in flexible electronics and optoelectronic devices.
In terms of biological activity, preliminary assays have indicated that this compound demonstrates moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. While further studies are required to fully understand its pharmacological profile, these findings suggest that it could serve as a lead compound for developing therapeutics targeting such conditions.
Moreover, the cyclopentylcarbamoyl group's steric bulk provides additional opportunities for modulating the compound's physical properties. For instance, researchers have explored how varying the substituents on this group can influence the molecule's solubility and crystallinity—properties that are crucial for both pharmaceutical and materials applications.
In conclusion, N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo[5,4-c]pyridin-2-yl}pyridine-2-carboxamide represents a compelling example of how advanced synthetic strategies and cutting-edge research can yield compounds with multifaceted applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound stands at the forefront of innovation in modern chemistry.
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